Cefotaxime, a third-generation cephalosporin antibiotic, has been a cornerstone in the treatment of various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria27. It is administered intramuscularly or intravenously and is known for its efficacy in serious and life-threatening infections, particularly those resistant to other therapies2. Despite its widespread use, the rise of multidrug-resistant (MDR) pathogens has challenged the effectiveness of cefotaxime, prompting research into alternative applications and formulations, such as cefotaxime-loaded gold nanoparticles6.
Cefotaxime has been validated for treating a wide range of infections, including urinary tract infections, lower respiratory tract infections, bacteraemia, meningitis, gonorrhoea, skin and soft tissue infections, bone and joint infections, and obstetric and gynaecological infections2. It is particularly valuable in treating serious infections in immunocompromised patients2. In pediatric patients, cefotaxime has shown similar pharmacokinetics to adults and has been effective in treating various infections with minimal toxicity8.
The antibiotic has been extensively used for surgical prophylaxis due to its antimicrobial spectrum, low allergy incidence, and minimal adverse effects5. Single-dose or short-course cefotaxime regimens have been effective and cost-efficient in preventing postoperative infections in a variety of surgical procedures5.
In patients with cirrhosis, cefotaxime is a first-choice antibiotic for treating spontaneous bacterial peritonitis (SBP). A study comparing high-dose and low-dose cefotaxime treatment found similar efficacy in infection resolution and patient survival, suggesting that lower doses may be sufficient for treating SBP1.
Recent advances have explored the use of cefotaxime in nanotechnology. Cefotaxime-loaded gold nanoparticles (C-AuNPs) have been synthesized, showing superior antibacterial activity and lower minimum inhibitory concentration (MIC) values against both Gram-negative and Gram-positive bacteria compared to pure cefotaxime6. This suggests a potential approach to combat MDR pathogens.
Beyond its clinical applications, cefotaxime has been studied for its inhibitive action on copper corrosion in hydrochloric acid solutions. It acts as a corrosion inhibitor, forming a protective film on the copper surface, as evidenced by various electrochemical techniques and surface analysis10.
The synthesis of cefotaxime proxetil involves several steps that typically include the modification of the cefotaxime structure to improve its pharmacokinetic properties. One method involves the reaction of cefotaxime with an alcohol, such as ethanol or methanol, in the presence of an acid catalyst. This reaction forms the ester bond that characterizes cefotaxime proxetil.
A specific synthesis method disclosed in a patent involves using chlorosulfonic acid and methanol to prepare methoxy sulfonic acid, which then reacts with 7-aminocephalosporanic acid (7-ACA) and trimethyl borate under controlled temperatures to form an intermediate. This intermediate can then be converted into cefotaxime proxetil through further reactions involving active esters, yielding high purity and yield suitable for industrial production .
Cefotaxime proxetil consists of a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The molecular formula is CHNOS, indicating the presence of nitrogen and sulfur in addition to carbon, hydrogen, and oxygen.
The molecular weight of cefotaxime proxetil is approximately 365.4 g/mol. The compound exhibits a complex three-dimensional structure that facilitates its interaction with bacterial enzymes.
Cefotaxime proxetil undergoes hydrolysis in the body to release active cefotaxime. This hydrolysis can be catalyzed by various enzymes, including esterases found in human plasma and tissues. The reaction can be summarized as follows:
This transformation is crucial for its therapeutic efficacy, as it converts the prodrug into its active form capable of inhibiting bacterial cell wall synthesis.
Cefotaxime proxetil exerts its antibacterial effect through inhibition of bacterial cell wall synthesis. The active form, cefotaxime, binds to penicillin-binding proteins (PBPs) located inside bacterial cell walls. This binding inhibits transpeptidation and carboxypeptidation processes essential for cell wall integrity.
Cefotaxime proxetil is characterized by several important physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and its administration routes.
Cefotaxime proxetil is widely utilized in clinical settings for treating various infections caused by susceptible organisms:
Additionally, ongoing research explores its potential applications in combination therapies for enhanced efficacy against resistant bacterial strains .
Cefotaxime proxetil is an orally bioavailable prodrug ester of the third-generation cephalosporin antibiotic cefotaxime. Its systematic IUPAC name is (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-(isopropoxycarbonyloxy)ethyl ester [3] [6]. The molecular formula is C₂₂H₂₇N₅O₁₀S₂, with a molecular weight of 585.61 g/mol [3] [6].
The compound features two chiral centers at positions 6 and 7 of the β-lactam-dihydrothiazine fused ring system, adopting the R configuration at both sites—a stereochemical requirement for antibacterial activity [1] [3]. The oxime group at C-7 exhibits E-isomerism (synonym: Z-configuration in older nomenclature), which enhances β-lactamase stability compared to the Z-isomer [1] [7]. The proxetil moiety (1-isopropoxycarbonyloxyethyl ester) at the C-4 carboxyl group is responsible for the prodrug’s lipophilicity, facilitating gastrointestinal absorption [1] [4].
Key Structural Features:
Cefotaxime proxetil functions as a prodrug designed to overcome the poor oral bioavailability of its active metabolite, cefotaxime. The proxetil group masks the polar carboxylate at position 4, increasing lipophilicity and enabling passive absorption across intestinal membranes [4].
Activation Pathway:
Table 1: Pharmacokinetic Parameters of Cefotaxime Proxetil Hydrolysis
Parameter | Value | Biological Significance |
---|---|---|
Primary Hydrolysis Site | Intestinal mucosa | Limits first-pass hepatic metabolism |
Enzymes Involved | Carboxylesterases | Isoforms CES1A and CES2 catalyze hydrolysis |
Bioavailability of Cefotaxime | ~50% | Reflects incomplete absorption/hydrolysis efficiency |
Tₘₐₓ of Active Metabolite | 2–3 hours post-administration | Indicates prolonged absorption phase |
Unlike some cephalosporin prodrugs (e.g., cefpodoxime proxetil), cefotaxime proxetil’s activation is minimally affected by food, though concomitant intake may delay Tₘₐₓ without altering overall bioavailability [1] [4].
Cefotaxime proxetil shares core structural elements with other third-generation cephalosporins but exhibits distinct features influencing its stability, spectrum, and pharmacokinetics.
Structural Comparisons:
Table 2: Structural and Functional Comparison of Third-Generation Cephalosporins
Compound | C-7 Side Chain | C-3 Substituent | β-Lactamase Stability | Notable Antibacterial Coverage |
---|---|---|---|---|
Cefotaxime Proxetil | Aminothiazolyl oxime | Acetoxymethyl | Moderate++ | Streptococcus pneumoniae, Enterobacteriaceae |
Cefpodoxime Proxetil | Aminothiazolyl oxime | Methoxyimino methyl | Moderate+ | Haemophilus influenzae, Moraxella |
Ceftriaxone | Aminothiazolyl oxime | Triazine-thione | High | Neisseria meningitidis, E. coli |
Ceftazidime | Aminothiazolyl oxime | Pyridinium | Low vs. ESBLs | Pseudomonas aeruginosa |
Functional Implications:
Table 3: Pharmacodynamic Comparison of Third-Generation Cephalosporins
Parameter | Cefotaxime | Cefpodoxime | Ceftriaxone | Ceftazidime |
---|---|---|---|---|
Serum Protein Binding (%) | 22–33 | 18–23 | 85–95 | 10–17 |
Primary Elimination Route | Renal | Renal | Biliary/Renal | Renal |
Half-life (hours) | 1.0–1.5 | 2.0–2.8 | 6.0–9.0 | 1.5–2.0 |
Active Metabolites | Desacetylcefotaxime | None | None | None |
The stereochemical integrity, prodrug design, and side-chain modifications collectively position cefotaxime proxetil as a specialized agent for community-acquired infections where oral administration is advantageous, though its structural limitations necessitate selective clinical application [2] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1